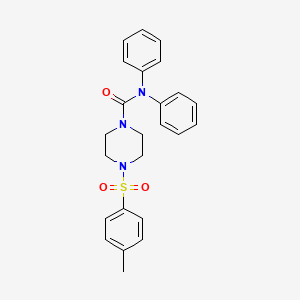

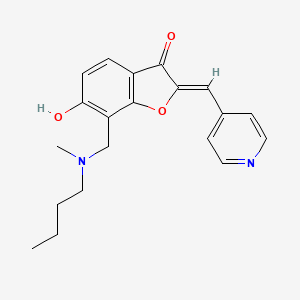

![molecular formula C20H22N4O2S2 B2724336 3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-29-9](/img/structure/B2724336.png)

3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thiophene rings could be introduced using a palladium-catalyzed cross-coupling reaction . The piperidine ring could be formed via a cyclization reaction . The triazine ring could be synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazine rings are aromatic and would contribute to the compound’s stability and reactivity . The piperidine ring is a common motif in medicinal chemistry, often used to improve a compound’s pharmacokinetic properties .Chemical Reactions Analysis

The compound’s reactivity would likely be dominated by its aromatic rings and the carbonyl group. The thiophene rings could undergo electrophilic aromatic substitution reactions, while the carbonyl group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The piperidine ring could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Activity

- Antagonistic Activity on 5-HT2 Receptors: Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, incorporating piperidine groups, have been explored for their 5-HT2 and alpha 1 receptor antagonist activities. Some compounds exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, suggesting potential applications in neuropsychiatric disorder treatments (Watanabe et al., 1992).

Anticancer Activity

- Synthesis for Anti-Bone Cancer Activity: A heterocyclic compound designed for anti-bone cancer activity was synthesized and evaluated against human bone cancer cell lines, showing potential as a therapeutic agent. Molecular docking investigations suggested antiviral activity potentials as well (Lv et al., 2019).

Antimicrobial and Herbicidal Activities

- Antibacterial and Herbicidal Properties: Novel piperazine derivatives were synthesized and tested for their antibacterial activities, highlighting the versatility of such compounds in developing new antimicrobial agents. Some compounds demonstrated notable herbicidal activity, suggesting applications in agriculture (Pitucha et al., 2005).

Methodological Advances in Synthesis

- Synthesis of Heterocyclic Compounds: Research into the synthesis of complex heterocyclic compounds, such as those involving triazine derivatives, provides insights into methodologies that could be applied to synthesize and modify compounds like 3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. These methodologies can lead to the discovery of compounds with potential pharmacological applications (Shawish et al., 2021).

Molecular Structure and Luminescence Properties

- Luminescent Properties of Complexes: The synthesis and characterization of platinum complexes with substituted thienylpyridines, involving triazine structures, were studied for their luminescent properties. Such research highlights the potential of structurally similar compounds in materials science, particularly in the development of luminescent materials (Kozhevnikov et al., 2009).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its electronic structure .

Orientations Futures

The potential applications and future directions for this compound would depend on its properties and the field of study. In medicinal chemistry, it could be investigated for its biological activity and potential as a drug candidate. In materials science, it could be studied for its electronic properties and potential use in electronic devices .

Propriétés

IUPAC Name |

3-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c25-18-17-15(7-13-28-17)21-22-24(18)14-5-10-23(11-6-14)19(26)20(8-1-2-9-20)16-4-3-12-27-16/h3-4,7,12-14H,1-2,5-6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJPVSXKZATYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

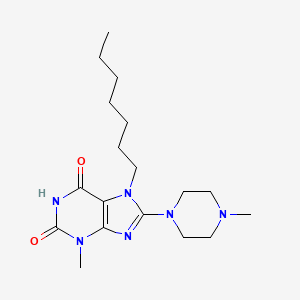

![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)

![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

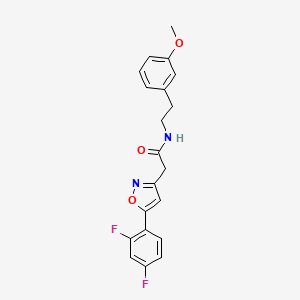

![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)

![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)